N-Nitrosopiperidine

Description

Contextualizing N-Nitrosopiperidine within the Nitrosamine (B1359907) Class of Compounds

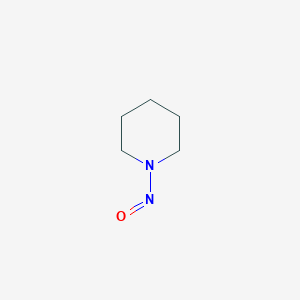

This compound (NPIP) is a chemical compound classified under the N-nitrosamine group. chemicea.com These compounds are characterized by a nitroso group (-N=O) bonded to an amine nitrogen. chemicea.com Specifically, NPIP is the nitrosamine of piperidine (B6355638), a six-membered heterocyclic amine. nih.govebi.ac.uk Its chemical structure consists of a piperidine ring where the hydrogen atom on the nitrogen is substituted by a nitroso group. nih.govebi.ac.uk

N-nitrosamines are a significant class of compounds often formed from the reaction of secondary amines with a nitrosating agent. digicomst.ie This reaction can occur under specific conditions, such as the acidic environment of the stomach, or during the processing and cooking of certain foods. acs.org NPIP is one of many N-nitroso compounds that have been identified and studied. europa.eu It is recognized as an environmental contaminant and is found in various sources, including tobacco smoke and some foods treated with sodium nitrite (B80452), such as cured meats, cheese, and spices. nih.govebi.ac.ukebi.ac.uk The formation of NPIP in food products can be attributed to the presence of its precursors, piperidine and cadaverine (B124047). digicomst.iefagg.be For instance, piperine (B192125), found in black pepper, is a major precursor for NPIP. researchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-nitrosopiperidine |

| Synonyms | NPIP, 1-Nitrosopiperidine |

| CAS Number | 100-75-4 |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| Appearance | Light yellow oil or liquid |

Source: PubChem nih.gov, Sigma-Aldrich sigmaaldrich.com

Historical Overview of this compound Research Trajectories

Research into N-nitrosamines gained significant momentum in the late 1960s and early 1970s. fagg.be This increased interest was largely due to the discovery of these compounds in various food products, which raised concerns about their potential effects. europa.eufagg.be Initial studies focused on identifying different nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR), in items like fried bacon. fagg.be

This compound was among the N-nitroso compounds identified in these early investigations. By 1978, the International Agency for Research on Cancer (IARC) had evaluated NPIP and concluded that there was sufficient evidence of its carcinogenic effect in several experimental animal species. inchem.org This evaluation was based on studies demonstrating that NPIP administration led to tumors in various organs in mice, rats, hamsters, and monkeys. inchem.org

Throughout the following decades, research continued to explore the formation, occurrence, and biological effects of NPIP. Studies in the 1980s and 1990s further elucidated its metabolic pathways, particularly the role of cytochrome P450-catalyzed α-hydroxylation as a key activation step. acs.orgoup.comresearchgate.net Research also focused on its mutagenic properties, with studies like the Salmonella mutagenicity test (Ames test) consistently showing positive results. nih.govresearchgate.net The historical research trajectory demonstrates a progressive understanding of NPIP, from its initial detection in consumer products to detailed mechanistic studies of its biological actions.

Significance of this compound in Contemporary Scientific Inquiry

This compound remains a compound of significant interest in modern scientific research for several reasons. Its established role as a potent carcinogen in animal models makes it a valuable tool for studying the mechanisms of carcinogenesis. ebi.ac.ukoup.comresearchgate.net Researchers use NPIP to induce tumors in laboratory animals to investigate the histogenesis and molecular pathways of cancer development, which may provide insights into human cancers. ebi.ac.uk

The compound is also central to studies on metabolic activation. oup.comnih.gov The process by which cytochrome P450 enzymes metabolize NPIP into reactive electrophiles that can form DNA adducts is a key area of investigation. researchgate.net Understanding these metabolic pathways is crucial for assessing the risk associated with human exposure and for developing potential inhibitory strategies. For example, comparative studies between NPIP and its structural homologue N-nitrosopyrrolidine (NPYR) help to elucidate why these similar compounds have different target organ specificities for carcinogenesis. acs.orgoup.comnih.gov

Furthermore, NPIP serves as an important analyte in the development and validation of analytical methods for detecting nitrosamines in various matrices, including food, water, and pharmaceutical products. fujifilm.comsigmaaldrich.comrsc.orglgcstandards.com Given the recent concerns over nitrosamine impurities in drugs, sensitive and accurate detection methods are essential for quality control and regulatory compliance. europa.eufda.gov The study of NPIP's formation from precursors like piperidine in spices continues to be relevant for food science and safety, aiming to mitigate its presence in the food supply. researchgate.netresearchgate.net Its role as an environmental contaminant also drives research into its fate and transport in ecosystems. nih.govebi.ac.uk

Table 2: Selected Research Applications of this compound

| Research Area | Focus of Study | Key Findings/Objectives |

|---|---|---|

| Carcinogenesis | Induction of tumors in animal models (e.g., mice, rats). ebi.ac.ukinchem.org | To understand the development and progression of cancers, particularly in the esophagus, liver, and respiratory system. ebi.ac.ukinchem.org |

| Metabolism | Investigation of metabolic activation by cytochrome P450 enzymes. acs.orgnih.gov | To identify the specific metabolic pathways (e.g., α-hydroxylation) that lead to its biological activity. oup.comnih.gov |

| Genetic Toxicology | Assessment of mutagenic potential in assays like the Ames test. nih.gov | Consistently demonstrates mutagenic effects, indicating its ability to cause DNA damage. nih.govresearchgate.net |

| Analytical Chemistry | Use as an analytical standard for method development. fujifilm.comsigmaaldrich.com | To quantify nitrosamine levels in pharmaceuticals, food, and environmental samples. rsc.orglgcstandards.com |

| Food Science | Study of its formation from precursors in food products, such as spices. researchgate.netresearchgate.net | To understand and potentially control the formation of NPIP during food processing and storage. digicomst.iefagg.be |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSDONTXWQOZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021060 | |

| Record name | N-Nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosopiperidine appears as light yellow oil or liquid. May be a carcinogen., Yellow liquid; [HSDB], Light yellow oil or liquid. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

423 °F at 721 mmHg (NTP, 1992), 219 °C, BP: 109 °C at 20 mm Hg, 423 °F at 721 mmHg | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Soluble in water (7.7%) and in organic solvents and lipids, Soluble in hydrochloric acid, In water, 7.65X10+4 mg/L at 24 °C | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0631 at 65.3 °F (NTP, 1992) - Denser than water; will sink, 1.0631 g/cu cm at 18.5 °C, 1.0631 at 65.3 °F | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.09 [mmHg], 9.20X10-2 mm Hg at 20 °C | |

| Record name | N-Nitrosopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow oil, Pale yellow | |

CAS No. |

100-75-4 | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N066XUL4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Formation Mechanisms and Precursor Analysis of N Nitrosopiperidine

Chemical Pathways of N-Nitrosopiperidine Formation

The formation of this compound primarily occurs through the nitrosation of piperidine (B6355638) and related amines, a process influenced by the presence of nitrite (B80452) and other nitrosating agents.

Nitrosation of Piperidine and Related Amines

This compound is formed from its precursor, piperidine, through a chemical reaction known as nitrosation. researchgate.netrsc.org This reaction involves the substitution of the hydrogen atom on the nitrogen of the piperidine molecule with a nitroso group (-N=O). nih.govebi.ac.ukcontaminantdb.ca The basicity and steric hindrance of the amine play important roles in the kinetics of this reaction. ccsnorway.com Studies have shown that the nitrosation of piperidine can occur in various conditions, including aqueous and non-aqueous solutions. rsc.orgacs.org The reaction rate is dependent on factors such as the concentration of both piperidine and the nitrosating agent. rsc.org Research has also explored the nitrosation of other secondary amines, such as dimethylamine (B145610) and pyrrolidine, which follow similar chemical pathways to form their respective nitrosamines. acs.orgnih.gov

Role of Nitrite and Other Nitrosating Agents

Nitrite, often in the form of sodium nitrite, is a key precursor and nitrosating agent in the formation of this compound. nih.govdigicomst.ie In acidic conditions, nitrous acid is formed from nitrite, which can then generate various nitrosating species, such as dinitrogen trioxide (N₂O₃). europa.eu This reactive species then interacts with the unprotonated form of piperidine to yield this compound. europa.eu The rate of this reaction is influenced by pH, as a lower pH favors the formation of the nitrosating agent, but also decreases the concentration of the reactive, unprotonated amine. europa.eu

Besides nitrite, other compounds can act as nitrosating agents. These include gaseous dinitrogen tetraoxide (N₂O₄) and dinitrogen trioxide (N₂O₃), which can react with piperidine in aqueous alkaline solutions. rsc.org Research suggests the existence of molecular isomers of these nitrogen oxides, which exhibit different reactivities. rsc.org For instance, gaseous N₂O₃ is thought to react predominantly via its ON–ONO isomer to form this compound. rsc.org In certain environments, such as during water disinfection, other nitrosating agents like chloramine (B81541) can contribute to the formation of nitrosamines. acs.org

Environmental and Dietary Precursors of this compound

The precursors of this compound are present in various foods and environmental sources, leading to its formation under specific conditions.

Occurrence of Piperine (B192125) and Piperidine in Food Matrices

Piperidine, the direct precursor to this compound, is a heterocyclic amine found in certain plants, including black pepper (Piper nigrum) and barley (Hordeum vulgare L.). frontiersin.orgresearchgate.net Another related compound, piperine, is the alkaloid responsible for the pungency of black pepper and can also serve as a precursor. frontiersin.orgwikipedia.org Piperine can be hydrolyzed to form piperidine. wikipedia.org The concentration of piperine in black and white pepper can range from 5% to 10%. wikipedia.org

The presence of these precursors in spices is of particular interest. One study detected piperidine in pepper samples, with the highest concentration found in white pepper extract. researchgate.net This highlights the potential for this compound formation when such spices are used in food processing, particularly in conjunction with curing agents. researchgate.net

Formation in Processed Foods (e.g., Meat, Cheese, Spices)

This compound has been detected in a variety of processed foods, including cured meats, cheese, and spices. nih.govebi.ac.ukcontaminantdb.cazfin.org Its formation in these products is often linked to the use of sodium nitrite as a preservative and color-fixing agent. nih.govdigicomst.ie The reaction between nitrite and the naturally occurring amines in these foods, such as piperidine from spices, can lead to the formation of this compound. researchgate.netdtu.dk

Processed Meats: Numerous studies have reported the presence of this compound in processed meat products like bacon, sausages, and ham. nih.govdtu.dknih.govresearchgate.netacs.org The levels can vary depending on the product, processing conditions (such as cooking temperature), and the amount of nitrite added. digicomst.iedtu.dk For instance, higher processing temperatures and increased nitrite concentrations have been shown to result in higher amounts of this compound. digicomst.ie The addition of spices containing piperidine, such as black pepper, can significantly increase the formation of NPIP in meat products. dtu.dk

Cheese: this compound has also been found in some types of cheese, although generally at lower levels than in processed meats. nih.govacs.org The formation in cheese is also attributed to the reaction of amines with nitrosating agents that may be present.

Spices: Spices themselves can be a source of this compound precursors. researchgate.net When spices containing piperidine or piperine are mixed with curing salts containing nitrite, this compound can form during storage. researchgate.net One study observed a significant increase in NPIP content in a white pepper mixture with curing salt after a two-month storage period. researchgate.net

Table 1: Reported Levels of this compound in Various Food Products

| Food Product | Concentration Range (µg/kg) | Reference |

|---|---|---|

| Fried Smoked Back Rashers | <1 | nih.gov |

| Mettwurst Sausage | 20 to 60 | nih.gov |

| Bologna | 14 to 50 | nih.gov |

| Wieners | 15 to 50 | nih.gov |

| Meatloaf | 50 | nih.gov |

| Cooked Bacon | 0.08 to 0.25 | nih.gov |

| Various Cheeses | 2 to 11 | nih.gov |

| Nigerian Vegetable (ugwu) | 2.3 ppb | nih.gov |

Presence in Tobacco Smoke and Related Products

Tobacco smoke is a significant source of exposure to this compound. ebi.ac.ukca.govchemicalbook.comnj.gov It is one of several carcinogenic nitrosamines detected in cigarette smoke. nih.govebi.ac.uk The formation of NPIP in tobacco occurs during the curing and processing of tobacco leaves, where nitrates are reduced to nitrites, which then react with alkaloids like piperidine present in the tobacco. This compound has been detected in the mainstream smoke of both filter and non-filter cigarettes. oup.com One study reported its detection in the smoke of four unfiltered cigarette brands at levels less than 1.0 ng/cigarette. oup.com

Formation During Water Disinfection Processes

This compound is recognized as a disinfection byproduct (DBP) that can form in drinking water and recycled water systems during chemical disinfection. capes.gov.brrsc.org The primary pathway involves the reaction of a nitrosating agent with piperidine or its precursors present in the source water.

Chloramination, the practice of using monochloramine (NH₂Cl) as a disinfectant, is particularly associated with the formation of N-nitrosamines, including NPIP. rsc.orgresearchgate.net While N-Nitrosodimethylamine (NDMA) is often the most scrutinized nitrosamine (B1359907), other species like NPIP can also be generated. rsc.org The formation occurs when monochloramine reacts with organic nitrogen precursors in the water. nih.gov Studies have shown that while free chlorine can also lead to N-nitrosamine formation, the levels are generally much lower compared to chloramination. nih.gov

The precursors for NPIP in water sources can originate from various dissolved organic matter fractions. Research indicates that the hydrophilic fraction of dissolved organic matter, particularly the fraction with a molecular weight below 1 kDa, tends to have a higher potential for forming N-nitrosamines, including NPIP. nih.gov For instance, one study identified the normalized yield of NPIP from the hydrophilic fraction of dissolved organic carbon (DOC) to be 6.1 ng/mg-DOC. nih.gov

Ozonation, another disinfection method, can also play a role. While ozone treatment followed by granular activated carbon has been shown to effectively remove precursors for some nitrosamines, certain treatment combinations can inadvertently increase their formation. rsc.orgacs.org For example, some studies have noted that while UV treatment alone can degrade nitrosamines, combinations like UV/OCl⁻ (hypochlorite) can produce higher amounts, suggesting that the initial treatment may generate more reactive precursors. acs.org

Biological Waste Materials as Precursor Sources

Municipal wastewater is a significant source of N-nitrosamine precursors that can impact downstream water quality for potable reuse. researchgate.netresearchgate.net Research has specifically identified biological waste materials as major contributors to the formation potential of this compound. researchgate.netrsc.org

Key sources of NPIP precursors include:

Human Urine and Feces (Blackwater): These are primary sources of piperidine and other amine precursors. researchgate.netrsc.org Studies on urine during electrochemical chlorination have shown the generation of multiple nitrosamines. nih.gov

Greywater: Water from showers and laundry, which contains sweat, and leachates from food waste are also significant sources of precursors for NPIP and other nitrosamines like NDMA and N-nitrosopyrrolidine (NPYR). researchgate.netrsc.org

Agricultural Runoff: Animal waste can contribute to elevated concentrations of N-nitrosamine precursors in water sources. acs.org

The biogenic amine cadaverine (B124047), formed from the decarboxylation of the amino acid lysine (B10760008), has been suggested as a potential precursor to piperidine and, subsequently, NPIP. digicomst.ie However, studies on meat products have indicated that the direct presence of piperidine has a more significant impact on NPIP formation than cadaverine. digicomst.iekuleuven.be

Explore the formation potential of various N-nitrosamines from different wastewater sources. Click to view data.

| N-Nitrosamine | Primary Precursor Source Category | Specific Examples |

|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Biological Waste Materials | Human urine, sweat, food leachates |

| N-Nitrosopyrrolidine (NPYR) | Biological Waste Materials | Human urine, sweat, food leachates |

| This compound (NPIP) | Biological Waste Materials | Human urine, sweat, food leachates |

| N-Nitrosodiethylamine (NDEA) | Detergents & Personal Care Products | Shampoo, body wash |

| N-Nitrosodi-n-propylamine (NDPA) | Detergents & Personal Care Products | Shampoo, body wash |

| N-Nitrosodi-n-butylamine (NDBA) | Detergents & Personal Care Products | Shampoo, body wash |

Factors Influencing this compound Formation Kinetics

The rate at which this compound forms is governed by several chemical and physical factors. Understanding these kinetics is crucial for predicting and controlling its presence in various environments.

Temperature and pH Effects

The kinetics of nitrosation are highly dependent on both temperature and pH.

Temperature: Generally, an increase in temperature accelerates the rate of N-nitrosamine formation. digicomst.ie Studies on the formation of N-nitrosamines in cured meat products have demonstrated that higher processing temperatures lead to higher amounts of both N-nitrosodimethylamine (NDMA) and this compound (NPIP). digicomst.ie Similarly, research on the formation of N-nitrosopyrrolidine from its precursors in fried bacon showed a clear temperature-dependent increase. researchgate.net In laboratory settings, reacting primary diamines like cadaverine with nitrite at 160°C resulted in a 21.5% yield of NPIP. oregonstate.edu The reaction also proceeds at lower temperatures, albeit more slowly; NPIP was produced from lysine and nitrite at 22°C over six days. oregonstate.edu

Role of Catalysts and Inhibitors

The rate of NPIP formation can be significantly altered by the presence of catalysts, which accelerate the reaction, and inhibitors, which slow it down or prevent it entirely.

Catalysts:

Carbonyl Compounds: Formaldehyde (B43269) can act as a catalyst, enhancing N-nitrosamine formation, especially under neutral and basic conditions. europa.euacs.org The proposed mechanism involves the formation of an iminium ion intermediate, which is highly reactive towards nitrite. acs.org While formaldehyde shows a significant catalytic effect, other carbonyls like acetaldehyde (B116499) have a slight effect, and acetone (B3395972) and benzaldehyde (B42025) show no promotion of the reaction. acs.org

Metal Ions: Certain metal ions, such as copper sulfate, can catalyze the oxidation of hydrazine (B178648) derivatives to form nitrosamines. sci-hub.se

Inhibitors: A variety of compounds can inhibit nitrosamine formation by acting as "nitrite scavengers," competing with the amine for the nitrosating agent.

Ascorbic Acid (Vitamin C) and its salts (e.g., Sodium Ascorbate): These are well-known and effective inhibitors. kuleuven.benih.govresearchgate.netmdpi.com They work by rapidly reducing the nitrosating agent to non-nitrosating nitric oxide (NO). researchgate.net In one study, ascorbic acid completely prevented the formation of NPIP. nih.gov However, its effectiveness can be complex; in the presence of lipids, ascorbic acid has been observed to paradoxically promote N-nitrosamine formation. nih.gov

Phenolic Compounds and Tocopherols (Vitamin E): α-Tocopherol and various phenolic compounds like caffeic acid and ferulic acid have demonstrated strong inhibitory effects, often greater than 80%. researchgate.netmdpi.com They act as antioxidants, converting the nitrosating agent into a non-nitrosating form. researchgate.net

Amino Acids: Certain amino acids, such as glycine, lysine, and histidine, can also act as inhibitors of nitrosamine formation in solution. researchgate.net

Review the effectiveness of various inhibitors on N-nitrosamine formation. Click to view data.

| Inhibitor | Mechanism | Observed Inhibition Efficacy |

|---|---|---|

| Ascorbic Acid | Reduces nitrosating agent to nitric oxide | >80% inhibition; can completely prevent NPIP formation in aqueous systems. researchgate.netnih.gov |

| Sodium Ascorbate | Reduces nitrosating agent to nitric oxide | >80% inhibition. researchgate.net |

| α-Tocopherol (Vitamin E) | Antioxidant; converts nitrosating agent to non-nitrosating form | >80% inhibition. researchgate.net |

| Caffeic Acid | Phenolic antioxidant | >80% inhibition. researchgate.net |

| Ferulic Acid | Phenolic antioxidant | >80% inhibition. researchgate.net |

| Glycine / Lysine / Histidine | Nitrite scavenging by amino groups | Demonstrated potential as inhibitors in solution. researchgate.net |

Metabolic Activation and Biotransformation of N Nitrosopiperidine

Cytochrome P450-Mediated α-Hydroxylation as the Key Activation Pathway

The principal and rate-limiting step in the metabolic activation of N-nitrosopiperidine is the hydroxylation of the carbon atom immediately adjacent (in the alpha position) to the nitroso group. acs.orgoup.comresearchgate.netnih.govnih.gov This enzymatic reaction is catalyzed by various cytochrome P450 isoforms. acs.orgoup.comnih.govnih.gov

Formation of α-Hydroxy-N-Nitrosopiperidine

The initial metabolic step is the formation of an unstable intermediate, α-hydroxy-N-nitrosopiperidine. oup.comoup.com This reaction introduces a hydroxyl group onto one of the α-carbons of the piperidine (B6355638) ring. oup.comoup.com The major end product of this α-hydroxylation, after interaction with water, is 5-hydroxypentanal (B1214607), which subsequently cyclizes to form 2-hydroxytetrahydro-2H-pyran (2-OH-THP). oup.comoup.com

Subsequent Decomposition to Electrophilic Intermediates

The α-hydroxy-N-nitrosopiperidine intermediate is highly unstable and undergoes spontaneous decomposition. oup.comoup.comacs.org This decomposition leads to the formation of electrophilic intermediates that are capable of reacting with nucleophilic sites on DNA, leading to the formation of DNA adducts. acs.orgoup.comoup.com

Role of Specific Cytochrome P450 Isoforms in this compound Metabolism

Several specific cytochrome P450 isoforms have been identified as key players in the metabolic activation of this compound. Research has highlighted the significant roles of P450 2A3, P450 2G1, and P450 2E1 in this process.

P450 2A3: This isoform, found in the rat esophagus and nasal mucosa, is an efficient catalyst for the α-hydroxylation of NPIP. oup.comnih.govoup.com Studies have shown that expressed P450 2A3 has a high affinity for NPIP, as indicated by a low KM value. nih.govoup.com Specifically, the KM value for NPIP α-hydroxylation by Sf9-expressed P450 2A3 was determined to be 61.6 ± 20.5 µM. nih.govoup.com

P450 2G1: Immunoinhibition studies have suggested a role for P450 2G1 in the metabolism of NPIP, particularly in olfactory microsomes. acs.orgnih.gov

P450 2E1: While some studies have suggested that P450 2E1 can metabolically activate NPIP, other research using antibodies against P450 2E1 did not show inhibition of NPIP α-hydroxylation in rat olfactory and respiratory mucosa, indicating it may not be a primary enzyme in these specific tissues. acs.orgnih.gov

The catalytic efficiencies of various P450 2A isoforms for NPIP α-hydroxylation have been investigated, demonstrating that these enzymes are generally better catalysts for NPIP than for its structural analog, N-nitrosopyrrolidine. nih.gov

Tissue-Specific Metabolic Activation of this compound

The metabolic activation of this compound exhibits significant tissue specificity, which is believed to contribute to its organ-specific carcinogenicity. acs.orgoup.comresearchgate.netnih.gov

Metabolism in Rat Esophageal Microsomes

Rat esophageal microsomes have been shown to efficiently catalyze the α-hydroxylation of this compound. oup.comnih.govoup.com In comparative studies, esophageal microsomes converted NPIP to its metabolite, 2-OH-THP, at a significantly higher velocity than they did for the analogous reaction of N-nitrosopyrrolidine. oup.comnih.gov The kinetics of NPIP α-hydroxylation in these microsomes were found to be biphasic, with KM values of 312 ± 50 µM and 1600 ± 312 µM. oup.comnih.gov The preferential activation of NPIP in the esophagus is consistent with its known potent esophageal carcinogenicity in rats. oup.comnih.govoup.com

Metabolism in Rat Nasal Mucosal Microsomes

Microsomes from both the olfactory and respiratory mucosa of the rat nose are also highly effective at metabolizing this compound. acs.orgnih.gov These tissues show a clear preference for the α-hydroxylation of NPIP over N-nitrosopyrrolidine. acs.orgnih.gov The catalytic efficiencies (Vmax/KM) for NPIP were found to be 20- to 37-fold higher in these microsomes compared to N-nitrosopyrrolidine. acs.orgnih.gov

Below is a data table summarizing the kinetic parameters for this compound α-hydroxylation in different rat tissues.

| Tissue/Enzyme Preparation | KM (µM) | Vmax (pmol/min/mg) |

| Esophageal Microsomes (High Affinity) | 312 ± 50 | - |

| Esophageal Microsomes (Low Affinity) | 1600 ± 312 | - |

| Olfactory Mucosal Microsomes | 13.9 - 34.7 | - |

| Respiratory Mucosal Microsomes | 13.9 - 34.7 | - |

| Expressed P450 2A3 | 61.6 ± 20.5 | 9.45 (pmol/min/pmol P450) |

Data sourced from multiple studies. acs.orgoup.comnih.govnih.govoup.com Note that Vmax values are not always directly comparable due to different units and experimental conditions.

Inhibition studies further support the role of specific CYPs in these tissues. Coumarin, a P450 2A inhibitor, significantly inhibited NPIP α-hydroxylation in both olfactory and respiratory microsomes. acs.orgnih.gov Similarly, antibodies against P450 2A6 also demonstrated strong inhibition. acs.orgnih.gov

Metabolism in Liver Microsomes

The initial and rate-limiting step in the metabolic activation of this compound within liver microsomes is α-hydroxylation. acs.orgoup.comoup.comeuropa.euchemrxiv.orgnih.govresearchgate.netnih.govresearchgate.net This reaction is catalyzed by cytochrome P450 (CYP) enzymes and involves the oxidation of the carbon atom adjacent (alpha) to the nitroso group. acs.orgoup.comoup.comeuropa.euchemrxiv.orgnih.govresearchgate.netnih.govresearchgate.net The product of this reaction is an unstable α-hydroxyNPIP, which then undergoes spontaneous decomposition. acs.org

The decomposition of α-hydroxyNPIP leads to the formation of electrophilic intermediates that can bind to DNA, forming adducts, a key event in the initiation of carcinogenesis. acs.orgoup.com The major end product of NPIP α-hydroxylation that can be trapped by water is 5-hydroxypentanal, which exists in equilibrium with its cyclic form, 2-hydroxytetrahydro-2H-pyran (2-OH-THP). oup.comnih.gov The formation of 5-hydroxypentanal has been demonstrated in studies using purified microsomal preparations from rat liver. nih.gov

The activation of NPIP to mutagenic compounds is preferentially catalyzed by phenobarbitone-induced cytochrome P-450 proteins, as opposed to 3-methylcholanthrene-induced cytochrome P-448. oup.com In addition to microsomal enzymes, cytosolic proteins also play a role in the metabolic activation of NPIP. oup.com While the cytosol itself cannot activate NPIP, it potentiates the mutagenicity mediated by microsomes. oup.com This suggests that cytosolic enzymes can further process the metabolites generated by microsomes into more potent mutagens. oup.com

The kinetics of NPIP α-hydroxylation in rat liver microsomes can be complex. Some studies have reported biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities for the substrate. oup.comoup.comnih.gov

Comparative Metabolic Studies with Structurally Related Nitrosamines (e.g., N-Nitrosopyrrolidine)

Comparative studies between this compound (NPIP) and its structural analog, N-Nitrosopyrrolidine (NPYR), reveal significant differences in their metabolic activation, which may explain their distinct carcinogenic profiles. acs.orgoup.comresearchgate.netnih.govresearchgate.netnih.gov While NPIP is a potent esophageal and nasal carcinogen in rats, NPYR primarily induces liver tumors and is a weak nasal carcinogen. acs.orgoup.comresearchgate.netnih.govresearchgate.netnih.gov

The key to this difference appears to lie in the efficiency of α-hydroxylation in various tissues. acs.orgoup.comresearchgate.netnih.govresearchgate.netnih.gov Rat esophageal microsomes, for instance, activate NPIP much more readily than NPYR. oup.comoup.comnih.govresearchgate.net In one study, esophageal microsomes converted NPIP to its α-hydroxylated product, 2-OH-THP, at a rate 40 times higher than the conversion of NPYR to 2-hydroxytetrahydrofuran (B17549) (2-OH-THF). oup.comoup.comnih.govresearchgate.net In contrast, rat liver microsomes metabolize both NPIP and NPYR with comparable efficiency. oup.comresearchgate.net

The differing metabolic activation is also evident in nasal mucosal microsomes. acs.orgnih.gov These microsomes catalyze the α-hydroxylation of NPIP more efficiently than NPYR, with significantly lower KM values and higher catalytic efficiencies (Vmax/KM) for NPIP. acs.orgnih.gov This preferential activation of NPIP in the nasal mucosa is consistent with its potent carcinogenicity in this tissue. acs.orgnih.gov

The cytochrome P450 isoenzyme P450 2A3, found in the rat esophagus and nasal mucosa, is a key player in the differential metabolism of these two nitrosamines. acs.orgoup.comnih.gov P450 2A3 is an effective catalyst for the α-hydroxylation of NPIP but a poor one for NPYR. acs.orgoup.comnih.gov This is reflected in the kinetic parameters, with the KM for NPIP being significantly lower than that for NPYR. acs.orgoup.com Other P450 enzymes, such as P450 2E1 and P450 2G1, may also be involved in the activation of these nitrosamines. acs.org

The metabolism of NPYR in rat liver microsomes proceeds via α-hydroxylation to form 2-hydroxytetrahydrofuran. aacrjournals.orgaacrjournals.orgnih.gov This intermediate is then rapidly converted to 1,4-butanediol (B3395766) or γ-hydroxybutyrate in the presence of post-microsomal supernatant enzymes. aacrjournals.orgaacrjournals.orgnih.gov

The following table summarizes the kinetic parameters for the α-hydroxylation of NPIP and NPYR in different rat tissues and by specific P450 enzymes.

| Nitrosamine (B1359907) | Tissue/Enzyme | KM (μM) | Vmax/KM (pmol/min/mg/μM) |

| This compound | Liver Microsomes | 109 - 137 | 3.80 - 4.61 |

| Esophageal Microsomes | 312 ± 50 and 1600 ± 312 | - | |

| Olfactory Mucosal Microsomes | 13.9 | - | |

| Respiratory Mucosal Microsomes | 34.7 | - | |

| Cytochrome P450 2A3 | 61.6 ± 20.5 | - | |

| N-Nitrosopyrrolidine | Liver Microsomes | 360 | 3.23 |

| Olfactory Mucosal Microsomes | 484 | - | |

| Respiratory Mucosal Microsomes | 7660 | - | |

| Cytochrome P450 2A3 | 1198 ± 308 | - |

Influence of Modulating Agents on this compound Metabolism (e.g., Ascorbic Acid, Reducing Agents)

The metabolism of this compound (NPIP) can be influenced by various modulating agents, including ascorbic acid (vitamin C) and other reducing agents. capes.gov.brresearchgate.net The effect of these agents can be complex and context-dependent.

In a model system mimicking the Udenfriend system, which involves ascorbic acid, the oxidation of NPIP leads to the formation of N-nitroso-4-piperidone as the major product. capes.gov.br However, when NPIP is incubated with rat liver microsomes, the primary metabolite is N-nitroso-4-hydroxypiperidine. capes.gov.br

Studies investigating the effect of ascorbic acid on NPIP metabolism by liver microsomes have shown that it can have an inhibitory effect. nih.gov In the absence of lipids, ascorbic acid can prevent the formation of NPIP. researchgate.net However, in the presence of lipids, ascorbic acid has been shown to dramatically promote the formation of NPIP, increasing it by approximately 140-fold compared to when ascorbic acid is absent. researchgate.net This suggests that the presence of lipids can transform ascorbic acid from an inhibitor to a promoter of nitrosation. researchgate.net This phenomenon is explained by the ability of nitric oxide, formed from the reduction of nitrosating species by ascorbic acid in the aqueous phase, to regenerate nitrosating species by reacting with oxygen in the lipid phase. researchgate.net

Other reducing agents have also been studied for their effects on NPIP metabolism. nih.gov The specific effects of these agents can vary, but they generally act by altering the redox environment, which in turn can influence the activity of the metabolizing enzymes.

Dna Adduct Formation and Molecular Interactions of N Nitrosopiperidine

Mechanism of DNA Alkylation by N-Nitrosopiperidine Metabolites

The journey from the relatively inert NPIP molecule to a DNA-alkylating agent begins with metabolic activation, a process predominantly catalyzed by cytochrome P450 (CYP) enzymes. acs.orgresearchgate.net The key and initial step in this bioactivation cascade is the enzymatic hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. acs.org

This α-hydroxylation reaction produces an unstable intermediate, α-hydroxy-N-nitrosopiperidine. acs.org This molecule spontaneously decomposes, leading to the opening of the piperidine (B6355638) ring and the formation of highly reactive electrophilic intermediates. acs.orgfrontiersin.org These electrophiles are the ultimate carcinogenic species responsible for attacking the nucleophilic centers within the DNA molecule. acs.org The primary product resulting from the decomposition and trapping with water is 5-hydroxypentanal (B1214607), which exists in equilibrium with its cyclic form, 2-hydroxytetrahydropyran (B1345630) (2-OH-THP). acs.orgmdpi.com The metabolic activation pathway is a critical determinant of NPIP's organ-specific carcinogenicity, with tissues exhibiting higher rates of α-hydroxylation, such as the esophagus and nasal cavity in rats, being primary targets for tumor induction. acs.org

Following the decomposition of α-hydroxy-N-nitrosopiperidine, a cascade of electrophilic species can be generated. These include a diazonium ion and, subsequently, a carbocation. frontiersin.orgacs.org These intermediates are highly electrophilic and readily attack the electron-rich, nucleophilic sites on DNA bases. acs.org

The primary targets for alkylation on the DNA bases are the nitrogen and oxygen atoms. The N7 position of guanine (B1146940) is a particularly strong nucleophile and a frequent site of adduction for many alkylating agents. frontiersin.orgnih.gov However, reactions at other sites, including the O6 position of guanine and various positions on adenine (B156593) and cytosine, are also possible and can have significant mutagenic consequences. mdpi.comfrankservello.com The formation of these covalent bonds distorts the DNA helix, interfering with normal DNA replication and transcription processes, which can lead to the introduction of mutations if not repaired. acs.org Quantum chemical calculations have shown that the reaction of the diazonium ion with the N7 of guanine is a strongly exothermic and kinetically feasible process. nih.gov

A significant and characteristic DNA adduct formed from NPIP is N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)-deoxyguanosine (THP-dG). acs.orgncc.go.jp This adduct arises from the reaction of an electrophilic intermediate derived from NPIP with the exocyclic amino group (N2) of guanine. mdpi.com Studies using α-acetoxy-N-nitrosopiperidine, a stable precursor that mimics the α-hydroxy metabolite, have confirmed the formation of two diastereomers of THP-dG in reactions with deoxyguanosine and DNA. mdpi.com

The formation of THP-dG is believed to proceed through a stable cyclic oxonium ion-derived electrophile. mdpi.com This adduct has been identified as a major product in in vitro reactions and, more importantly, has been detected in biological samples from animals and humans exposed to NPIP, establishing its relevance in vivo. acs.orgncc.go.jpaacrjournals.org The presence of THP-dG serves as a molecular fingerprint of NPIP-induced DNA damage.

Besides the prominent THP-dG adduct, other DNA modifications resulting from NPIP exposure have been identified. One notable example is an etheno-type adduct, 7-(2-oxopropyl)-5,9-dihydro-9-oxo-3-β-D-deoxyribofuranosylimidazo[1,2-a]purine, which is a derivative of 1,N2-ethenodeoxyguanosine. mdpi.com This adduct's formation is proposed to occur through the reaction of 4-oxo-2-pentenal, an unexpected product of α-acetoxyNPIP solvolysis, with the N1 and N2 positions of deoxyguanosine. mdpi.com The hemiaminal precursors of this etheno adduct have also been detected in DNA reacted with α-acetoxy-N-nitrosopiperidine. mdpi.com

The formation of multiple types of adducts highlights the complex reactivity of the intermediates generated from NPIP metabolism. The specific profile of adducts formed can influence the resulting mutational spectrum and, consequently, the carcinogenic outcome.

Table 4.1: Key DNA Adducts of this compound

| Adduct Name | Abbreviation | Precursor/Mechanism | Reference |

|---|---|---|---|

| N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine | THP-dG | Reaction of cyclic oxonium ion-derived electrophile with N2 of guanine | acs.orgmdpi.comncc.go.jp |

| 7-(2-oxopropyl)-1,N2-ethenodeoxyguanosine | - | Reaction of 4-oxo-2-pentenal with N1 and N2 of guanosine | mdpi.com |

Formation of N<sup>2</sup>-Tetrahydropyranyl-deoxyguanosine (THP-dG) Adducts

Quantitative Analysis of this compound-Induced DNA Adducts in Biological Samples

The detection and quantification of specific DNA adducts in biological samples are crucial for molecular epidemiology and risk assessment. These measurements provide direct evidence of exposure and metabolic activation of a carcinogen. Sensitive analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the predominant platforms for this purpose. acs.orgspectroscopyonline.comnih.gov

In a study investigating the etiology of esophageal cancer in a high-incidence area in China, DNA adductome analysis was performed on surgical specimens. acs.org For the quantitative analysis of THP-dG, DNA was enzymatically digested to nucleosides, and the adduct levels were measured by LC-MS/MS. The limit of detection for this method was reported as 5 pmol per 50 μg of DNA. acs.org Quantification is typically achieved by using a stable isotope-labeled internal standard and generating a standard curve with known concentrations of the authentic adduct. acs.orgacs.org Such analyses have successfully quantified THP-dG in both tumorous and non-tumorous tissues, as well as in peripheral blood samples from human subjects. acs.orgncc.go.jpaacrjournals.org

While specific levels vary depending on exposure and individual metabolic differences, studies on the related carcinogen N-nitrosopyrrolidine (NPYR) have reported adduct levels in the range of approximately 2 to 5 µmol per mole of deoxyguanosine in the hepatic DNA of rats treated with the carcinogen. acs.org These quantitative data are essential for establishing dose-response relationships and for correlating adduct levels with cancer risk.

DNA Adducts as Biomarkers of Exposure and Carcinogenic Process

The formation of DNA adducts is a critical early event in chemical carcinogenesis, making them valuable biomarkers of exposure and effect. acs.orgnih.gov An ideal biomarker should be specific to the exposure, detectable at low levels, and its presence should correlate with a biological effect, such as cancer risk. nih.gov

The NPIP-derived adduct, THP-dG, has emerged as a promising biomarker for NPIP exposure and its role in esophageal cancer. acs.orgncc.go.jp A pivotal study conducted a DNA adductome analysis on esophageal tissues from patients in high- and low-incidence regions for esophageal cancer in China. acs.orgaacrjournals.org The results showed that THP-dG was a major adduct specifically detected in the high-incidence area. acs.orgaacrjournals.org Furthermore, the levels of THP-dG in peripheral blood DNA were significantly higher in individuals from the high-incidence area compared to the low-incidence area, suggesting that blood can be used as a surrogate tissue for monitoring exposure. ncc.go.jpaacrjournals.org

While the presence of THP-dG provides strong evidence for NPIP exposure, its direct causal link to the observed mutational signatures in tumors can be complex. In one study, NPIP was found to predominantly induce A:T to C:G transversions in animal models, whereas the human esophageal tumors showed a different dominant mutation pattern. acs.org However, a weak but significant correlation was found between THP-dG levels and one of the mutational signatures in the cancer patients. acs.orgaacrjournals.org This suggests that NPIP exposure, as indicated by the presence of its specific DNA adduct, is a contributing factor to the development of esophageal cancer in this population, even if it is not the sole driver of the entire mutational landscape. acs.orgncc.go.jp

Computational and Quantum Chemical Approaches to DNA Adduct Formation

Computational and quantum chemical methods provide powerful tools for investigating the mechanisms of chemical carcinogenesis at a molecular level. frontiersin.orgnih.govfrontiersin.org These approaches can be used to calculate the energetics and reaction pathways of metabolic activation and DNA adduct formation, offering insights that complement experimental findings.

For this compound, quantum chemical calculations have been employed to model the entire activation pathway, from the initial α-hydroxylation to the formation of the reactive diazonium ion and its subsequent reactions. frontiersin.orgnih.gov These studies compare the thermodynamic and kinetic favorability of different pathways: the desired reaction of the electrophile with DNA versus its deactivation, for instance, by reaction with water. nih.gov

Results from these computational models show consistent differences between the reaction profiles of carcinogenic and non-carcinogenic nitrosamines. For carcinogenic compounds like NPIP, the intermediate diazonium ions are predicted to react via kinetically controlled pathways to form stable DNA adducts. nih.govfrontiersin.org In contrast, non-carcinogenic analogues often form more stable carbocation intermediates that are more likely to react with the abundant water molecules in the cellular environment, leading to detoxification. nih.gov Computational studies have calculated the transition state barriers and reaction energies for the alkylation of the N7 position of guanine by the NPIP-derived diazonium ion, confirming it as a highly favorable reaction. frontiersin.org These theoretical models are invaluable for predicting the carcinogenic potential of unstudied nitrosamines and for refining risk assessments. frontiersin.orgacs.org

Genotoxicity and Mutagenicity of N Nitrosopiperidine

In Vitro Genotoxicity Assays of N-Nitrosopiperidine

In vitro assays are crucial for elucidating the specific mechanisms of genotoxicity. For this compound, these tests have consistently shown positive results, indicating its potential to cause DNA damage and mutations in a controlled laboratory setting.

The Ames test, a widely used method for identifying chemical mutagens, has been employed to evaluate this compound. This compound has been shown to be mutagenic in Salmonella typhimurium strains, particularly TA100 and TA1535, in the presence of a metabolic activation system (S9 mix). acs.orgjst.go.jpnih.gov The requirement for metabolic activation indicates that NPIP is a pro-mutagen, meaning it is converted into a mutagenic substance by enzymes. medcraveonline.com

Studies have shown that NPIP exhibits a dose-dependent mutagenic activity in these bacterial strains. acs.org For instance, in one study using the preincubation method with S. typhimurium TA100 and TA1535, NPIP was found to be mutagenic at concentrations of 1, 2, and 5 µg per plate in the presence of S9 mix. acs.org Another study comparing the mutagenicity of several N-nitrosamines found that S. typhimurium TA100 was more sensitive to cyclic nitrosamines like NPIP compared to E. coli WP2 uvrA/pKM101. jst.go.jpnih.gov The use of hamster liver S9 has been noted to be more effective for metabolic activation of N-nitrosamines than rat liver S9, and a preincubation step enhances their mutagenic effects. jst.go.jpnih.gov

The mutagenicity of cyclic nitrosamines, including NPIP, has been correlated with their ring size. Smaller ring compounds like NPIP showed similar mutagenic effects in both the pour-plate assay and the liquid pre-incubation test. capes.gov.br

Table 1: Summary of Ames Test Results for this compound

| Bacterial Strain | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|

| Salmonella typhimurium TA100 | Required | Positive | acs.orgjst.go.jpnih.gov |

| Salmonella typhimurium TA1535 | Required | Positive | acs.org |

| Salmonella typhimurium TA1530 | Required | Positive | ebi.ac.uknih.gov |

This compound has also been evaluated in various mammalian cell genotoxicity assays, which provide a more direct indication of its potential effects on human cells. These studies have consistently demonstrated the genotoxic potential of NPIP in mammalian cell lines. nih.govca.gov

For example, NPIP has tested positive for mutagenicity in in vitro mammalian cell assays. ca.gov In a study using human lymphoma WTK1 cells, NPIP was activated by both human liver S9 and phenobarbital/5,6-benzoflavone-induced rat liver S9, leading to genotoxicity as measured by the comet assay. medcraveonline.com This indicates that the metabolic pathways necessary to convert NPIP into a genotoxic agent are present in both human and rat liver enzyme preparations.

An enhanced metabolization protocol using hamster S9 liver extract has been shown to increase the sensitivity of detecting the genotoxicity of N-nitrosamines in mammalian cells. nih.gov This highlights the importance of the metabolic activation system in revealing the full genotoxic potential of compounds like NPIP in vitro.

This compound has been shown to be a clastogenic agent, meaning it can induce chromosomal aberrations. ebi.ac.uk Studies have demonstrated that NPIP can cause structural damage to chromosomes in mammalian cells. biosynth.com This clastogenic activity is a significant aspect of its genotoxic profile, as chromosomal damage is a hallmark of many carcinogens. The ability of NPIP to induce these changes underscores its potential to disrupt genomic integrity.

Mammalian Cell Genotoxicity Assays

In Vivo Mutagenicity Studies of this compound

In vivo studies provide a more comprehensive understanding of a compound's mutagenic potential by considering the complex processes of absorption, distribution, metabolism, and excretion in a whole organism. This compound has been the subject of several in vivo mutagenicity studies, which have confirmed its genotoxic effects in animal models. capes.gov.br

Transgenic rodent (TGR) mutation assays are powerful tools for detecting mutations in vivo. europa.eu Recent studies have utilized TGR models to evaluate the mutagenic potency of this compound. researchgate.netnih.gov These studies provide valuable data for risk assessment by allowing for the derivation of a point of departure (PoD) from in vivo mutagenicity data. nih.gov

In one such study, NPIP was tested in a TGR gene mutation assay to expand the dataset of anchor nitrosamines with robust carcinogenicity data. researchgate.net The liver mutant frequency and benchmark dose (BMD) modeling from these studies provide a precise metric for assessing mutagenic potency. researchgate.netnih.gov This approach allows for a more quantitative comparison of the mutagenic potential of different nitrosamines.

Analysis of the types of mutations induced by a chemical can provide insights into its mechanism of action. In vivo studies with this compound have characterized the specific mutation patterns it causes.

A study using gpt delta rats treated with NPIP revealed a significant dose-dependent increase in mutation frequency in both the liver and esophagus. acs.org The analysis of the mutation spectrum showed that NPIP-induced mutations were dominated by A:T to C:G transversions. acs.org This was followed by G:C to A:T and A:T to G:C transitions. acs.org This specific mutational signature can help to identify NPIP as a causative agent in DNA damage.

Table 2: Predominant Mutation Types Induced by this compound in gpt Delta Rats

| Mutation Type | Predominance | Reference |

|---|---|---|

| A:T to C:G transversions | Dominant | acs.org |

| G:C to A:T transitions | Subsequent | acs.org |

| A:T to G:C transitions | Subsequent | acs.org |

Transgenic Rodent (TGR) Mutation Studies

Stereochemical Effects on Genotoxicity of Nitrosopiperidines

The genotoxicity of N-nitrosamines, including this compound (NPIP), is not solely dependent on the presence of the nitroso group but is significantly modulated by the three-dimensional structure of the molecule. Stereochemical factors, particularly the presence and position of substituent groups on the piperidine (B6355638) ring, play a crucial role in the metabolic activation process, which is a prerequisite for their genotoxic and mutagenic activity. nih.govsigmaaldrich.com

Metabolic activation of NPIP occurs primarily through cytochrome P450-mediated α-hydroxylation, a critical step that leads to the formation of a highly reactive alkyldiazonium ion that can then alkylate DNA. acs.org The steric hindrance imposed by substituents on the piperidine ring can influence the rate and regioselectivity of this enzymatic hydroxylation, thereby altering the genotoxic potential of the resulting compound.

Research on various alkyl-substituted N-nitrosopiperidines has demonstrated a clear correlation between their structure and mutagenic activity. A study utilizing the Ames test with Salmonella typhimurium strains TA100 and TA1535, in the presence of a metabolic activation system (S9 mix), revealed that NPIP and several of its methylated derivatives are mutagenic. nih.govnih.gov However, the degree of mutagenicity varies significantly with the substitution pattern.

For instance, this compound and its 2-methyl, 3-methyl, 4-methyl, and 3,5-dimethyl derivatives all exhibit mutagenic activity following metabolic activation. nih.gov In contrast, 2,6-dimethyl-N-nitrosopiperidine was found to be non-mutagenic under the same conditions. nih.gov This lack of activity is attributed to the steric hindrance caused by the two methyl groups adjacent to the nitrogen atom, which likely impedes the necessary α-hydroxylation for metabolic activation. nih.govacs.org The reactivity sequence for nitrosation, a related chemical process, also shows that substitution at the 2 and 6 positions significantly reduces reaction rates compared to piperidine or 4-methylpiperidine. acs.org

The genotoxicity data from these studies underscore the importance of stereochemical factors. The presence of substituents can either enhance or diminish the genotoxic potential of the nitrosopiperidine molecule, providing chemical clues for identifying high-risk compounds within this structurally related family. nih.gov

| Compound | Genotoxicity/Mutagenicity (with metabolic activation) | Reference |

|---|---|---|

| This compound (NPIP) | Positive | nih.govnih.gov |

| 2-Methyl-N-nitrosopiperidine | Positive | nih.gov |

| 3-Methyl-N-nitrosopiperidine | Positive | nih.gov |

| 4-Methyl-N-nitrosopiperidine | Positive | nih.gov |

| 3,5-Dimethyl-N-nitrosopiperidine | Positive | nih.gov |

| 2,6-Dimethyl-N-nitrosopiperidine | Negative | nih.gov |

Role of DNA Repair Mechanisms in Mitigating this compound Genotoxicity

Once this compound (NPIP) is metabolically activated and its reactive intermediates form covalent bonds with DNA (adducts), the cell employs a sophisticated network of DNA repair mechanisms to counteract the potential genotoxic and mutagenic consequences. The persistence of these DNA adducts is a critical determinant of carcinogenesis. mdpi.com If left unrepaired, these lesions can lead to miscoding during DNA replication, resulting in permanent mutations. food.gov.ukresearchgate.net

The primary DNA lesions caused by simple alkylating agents like activated nitrosamines are alkylated bases, particularly at nitrogen and oxygen atoms within the DNA structure. researchgate.netresearchgate.net The cellular defense against this type of damage involves several key repair pathways.

Direct Damage Reversal: A crucial first line of defense against specific, highly mutagenic oxygen adducts is direct reversal of the damage by the "suicide" enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). researchgate.netfrontiersin.org This protein specifically repairs O⁶-alkylguanine adducts by transferring the alkyl group from the guanine (B1146940) to one of its own cysteine residues. researchgate.net This action restores the guanine base but inactivates the MGMT protein, which is then targeted for degradation. researchgate.net The repair of O⁶-alkylguanine is critical, as this lesion is known to cause G>A transition mutations, a common signature in cancers associated with alkylating agents. food.gov.ukresearchgate.net

Base Excision Repair (BER): The Base Excision Repair (BER) pathway is responsible for removing the most abundant DNA adducts formed by nitrosamines, such as N7-methylguanine and N3-methyladenine. researchgate.netresearchgate.net The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. sigmaaldrich.com This AP site is then further processed by other enzymes that cleave the DNA backbone, insert the correct nucleotide, and ligate the strand, fully restoring the DNA sequence. sigmaaldrich.com While these N-alkylated adducts are less directly mutagenic than O-alkylated ones, they can be cytotoxic and can destabilize the DNA helix. researchgate.net

Other Repair Pathways: While MGMT and BER are the principal pathways for mitigating the damage from NPIP, other mechanisms like Nucleotide Excision Repair (NER) and mismatch repair can also play roles, particularly for bulkier adducts or when the primary repair systems are overwhelmed. researchgate.netnih.gov Studies on the related compound N-nitrosopyrrolidine (NPYR) have shown that repair-proficient bacterial strains are significantly more resistant to its mutagenic effects than repair-deficient strains, highlighting the essential protective role of excision repair systems. nih.govoup.com The interplay between the formation of various DNA adducts and the efficiency of these competing repair pathways ultimately determines the genotoxic outcome of NPIP exposure. food.gov.uknih.gov

| Type of DNA Damage/Adduct | Primary Repair Pathway | Mechanism | Reference |

|---|---|---|---|

| O⁶-alkylguanine | O⁶-methylguanine-DNA methyltransferase (MGMT) | Direct reversal; alkyl group is transferred from DNA to the enzyme. | food.gov.ukresearchgate.net |

| N7-methylguanine | Base Excision Repair (BER) | A DNA glycosylase removes the damaged base, followed by strand incision, synthesis, and ligation. | researchgate.netresearchgate.net |

| N3-methyladenine | Base Excision Repair (BER) | A DNA glycosylase removes the damaged base, followed by strand incision, synthesis, and ligation. | researchgate.netresearchgate.net |

| General bulky adducts | Nucleotide Excision Repair (NER) | Recognizes and removes a short, single-stranded DNA segment containing the lesion. | researchgate.netnih.gov |

Carcinogenesis Induced by N Nitrosopiperidine

Organospecificity of N-Nitrosopiperidine Carcinogenicity in Animal Models

Research has established this compound as a carcinogen in mice, rats, hamsters, and monkeys, with tumors developing in the esophagus, nasal cavity, liver, lung, and stomach. inchem.org The route of administration can influence the primary site of tumor development. oup.com